![molecular formula C7H9N3 B13568551 5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)
5h,6h,7h,8h-Pyrido[4,3-c]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H,6H,7H,8H-Pyrido[4,3-c]pyridazine: is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyridazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-Pyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
化学反応の分析
Types of Reactions: 5H,6H,7H,8H-Pyrido[4,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of pyridazine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
科学的研究の応用
Chemistry: 5H,6H,7H,8H-Pyrido[4,3-c]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors. These compounds can interact with specific enzymes, leading to the inhibition of their activity and providing insights into enzyme function and regulation.
Medicine: The compound and its derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties. The ability to modulate biological pathways makes them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
作用機序
The mechanism of action of 5H,6H,7H,8H-Pyrido[4,3-c]pyridazine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, as an enzyme inhibitor, it can block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
- 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine
- 1,2,3,4-Tetrahydroquinoline
- 1H-Indole
- 3,4-Dihydro-2H-1,4-benzoxazine
- 1H-Pyrrolo[2,3-b]pyridine
Comparison: 5H,6H,7H,8H-Pyrido[4,3-c]pyridazine is unique due to its fused pyridine and pyridazine ring system. This structure imparts distinct electronic and steric properties, making it different from other similar compounds. For instance, 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine has a different ring fusion pattern, leading to variations in reactivity and biological activity. The presence of additional functional groups in compounds like 1,2,3,4-Tetrahydroquinoline and 1H-Indole further differentiates them from this compound .
特性
分子式 |
C7H9N3 |
|---|---|
分子量 |
135.17 g/mol |
IUPAC名 |
5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
InChI |
InChI=1S/C7H9N3/c1-4-9-10-7-2-3-8-5-6(1)7/h1,4,8H,2-3,5H2 |
InChIキー |
WPKKYTFIJLZVPP-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1N=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



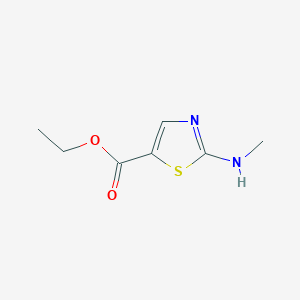

![2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13568499.png)
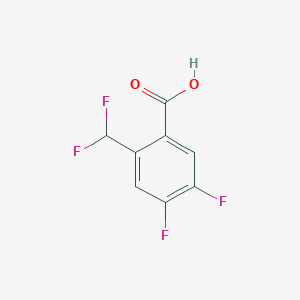

![rac-methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride](/img/structure/B13568517.png)
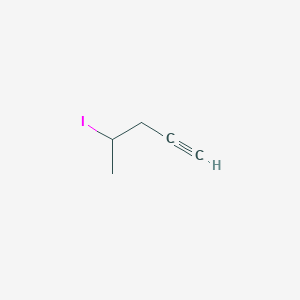
![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)
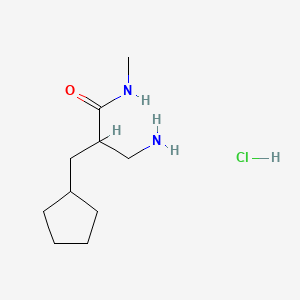
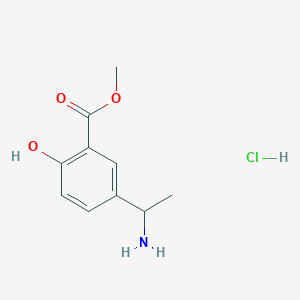
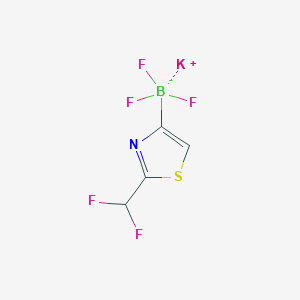

![Rac-1-[(1r,4r)-4-azidocyclohexyl]methanaminehydrochloride](/img/structure/B13568550.png)
